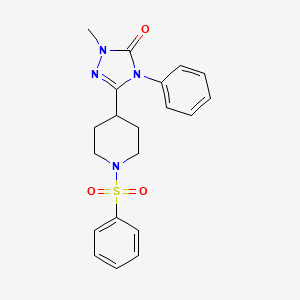
1-methyl-4-phenyl-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-phenyl-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-4-phenyl-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, identified by its CAS number 1421529-58-9, is a complex triazole derivative. This compound is part of a larger class of 1,2,4-triazoles known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O3S with a molecular weight of 398.5 g/mol. The structure consists of a triazole ring fused with a piperidine moiety and a phenylsulfonyl group, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit various biological activities. The specific compound has shown potential in several areas:
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research has indicated that certain triazole derivatives possess significant antibacterial and antifungal effects. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
Anti-inflammatory Effects
The presence of the piperidine and sulfonyl groups in the structure may enhance anti-inflammatory activity. Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Cytotoxicity Testing : A series of synthesized triazoles were tested against various human cancer cell lines. One derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of cisplatin, indicating strong potential as an anticancer agent .
- Antimicrobial Screening : In another study focusing on triazole derivatives, several compounds were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. Some showed promising results comparable to standard antibiotics .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related compounds. Results indicated a reduction in inflammation markers when treated with triazole derivatives .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-22-20(25)24(17-8-4-2-5-9-17)19(21-22)16-12-14-23(15-13-16)28(26,27)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOPCCWZCQBIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














